(R)-(+)-1,2-Bis(diphenylphosphino)propane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOBPPNNYVSJTE-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369154 |

Source

|

| Record name | (R)-(+)-1,2-Bis(diphenylphosphino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-32-6 |

Source

|

| Record name | 1,1′-[(1R)-1-Methyl-1,2-ethanediyl]bis[diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-1,2-Bis(diphenylphosphino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1,2-Propanediylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of (R)-(+)-1,2-Bis(diphenylphosphino)propane, ((R)-PROPHOS)

Introduction

(R)-(+)-1,2-Bis(diphenylphosphino)propane, commonly known in the scientific community by its trade name (R)-PROPHOS, is a chiral diphosphine ligand of significant interest in the fields of synthetic chemistry and drug development.[1] Its robust molecular architecture, characterized by a C2-symmetric backbone and two diphenylphosphino moieties, makes it a cornerstone ligand in asymmetric catalysis. The precise spatial arrangement of its phosphorus atoms allows for the formation of stable, well-defined complexes with transition metals, creating a chiral environment that can induce high stereoselectivity in a wide array of chemical transformations. This guide provides a comprehensive overview of the core structural properties of (R)-PROPHOS, offering field-proven insights for researchers and drug development professionals aiming to leverage its catalytic potential.

Chemical Identity and Physicochemical Characteristics

A precise understanding of a ligand's fundamental properties is paramount for its effective application. (R)-PROPHOS is a white to off-white crystalline solid under standard conditions.[1] Key identifying information and its primary physicochemical properties are summarized below for ease of reference.

| Property | Value | Source(s) |

| Synonym | (R)-PROPHOS | [2] |

| CAS Number | 67884-32-6 | [1] |

| Molecular Formula | C₂₇H₂₆P₂ | [1] |

| Molecular Weight | 412.44 g/mol | [2] |

| Melting Point | 69-73 °C (lit.) | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Optical Activity | [α]²⁰/D +184° to +186° (c=1 in acetone) | [1] |

Molecular Structure and Stereochemistry

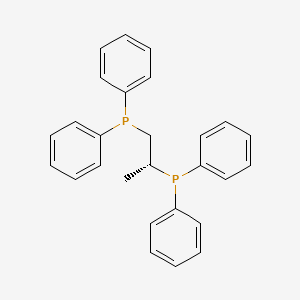

The efficacy of (R)-PROPHOS as a chiral ligand is a direct consequence of its unique three-dimensional structure. The molecule consists of a propane backbone with two diphenylphosphino groups attached to the first and second carbon atoms.

Key Structural Features:

-

Chiral Center: The defining feature is the stereocenter at the C2 position of the propane backbone, which bears a methyl group. The "(R)" designation in its name refers to the absolute configuration at this carbon, as determined by the Cahn-Ingold-Prelog priority rules.

-

Bidentate Nature: The two phosphorus atoms act as Lewis bases, enabling the molecule to chelate to a metal center in a bidentate fashion. This chelation forms a stable five-membered ring, a favored conformation in coordination chemistry.

-

Phenyl Groups: Four phenyl groups are attached to the phosphorus atoms. Their steric bulk and electronic properties are critical in creating the specific chiral pocket around the coordinated metal, which is the basis for enantioselective catalysis.

Below is a two-dimensional representation of the (R)-PROPHOS structure.

Caption: 2D structure of this compound ((R)-PROPHOS).

X-ray Crystallography Insights

Spectroscopic Characterization

Spectroscopic techniques are essential for verifying the identity, purity, and structural integrity of (R)-PROPHOS.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is the most direct and informative method for characterizing phosphine ligands.[8] The ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, providing excellent sensitivity and sharp signals.[9]

-

Expected Spectrum: For (R)-PROPHOS, the two phosphorus atoms are chemically inequivalent due to the chiral center. Therefore, one would expect to see two distinct signals in the proton-decoupled ³¹P NMR spectrum. These signals would likely appear as doublets due to P-P coupling through the two-bond carbon backbone (²J(P,P)).

-

Causality: The chemical shift of each phosphorus nucleus is highly sensitive to its electronic environment. Coordination to a metal center causes a significant downfield shift, and the magnitude of this shift provides valuable information about the nature of the metal-ligand bond.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum would be complex, with overlapping multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the twenty protons of the four phenyl groups. The aliphatic region would show distinct signals for the methyl (CH₃), methylene (CH₂), and methine (CH) protons of the propane backbone. P-H coupling would further split these signals, providing connectivity information.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show distinct resonances for the three carbons of the propane backbone and for the ipso-, ortho-, meta-, and para-carbons of the phenyl groups. The signals for the carbons bonded to phosphorus, as well as those in close proximity, will appear as doublets or more complex multiplets due to C-P coupling.

Handling, Storage, and Safety

As a senior scientist, ensuring the integrity of reagents and the safety of personnel is paramount. (R)-PROPHOS is an air-sensitive solid and requires specific handling procedures to prevent degradation.[1]

-

Air Sensitivity: The phosphorus(III) centers are susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxides. This oxidation compromises the ligand's ability to coordinate to metals and destroys its catalytic activity.

-

Hazard Profile: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2]

Experimental Protocol: Handling and Storage

-

Inert Atmosphere: All manipulations, including weighing and transfer, should be conducted under an inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox.[10] If a glovebox is unavailable, standard Schlenk techniques should be employed.

-

Storage: The compound should be stored in a tightly sealed container, such as a Sure/Seal™ bottle, in a cool, dry place away from light.[11][12][13] The container headspace should be flushed with an inert gas before sealing.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling the compound.[2] Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.[2]

Application in Asymmetric Catalysis: A Conceptual Workflow

The primary application of (R)-PROPHOS is as a chiral ligand in transition metal-catalyzed asymmetric synthesis. The general workflow involves the in situ preparation of a chiral catalyst from a metal precursor and the ligand.

Caption: General workflow for using (R)-PROPHOS in asymmetric catalysis.

Trustworthiness through Self-Validation: In any catalytic experiment, the stereochemical outcome serves as a validation of the catalyst's integrity. A loss in enantiomeric excess compared to literature precedents often indicates ligand degradation (oxidation) or the presence of impurities. Therefore, careful handling is not just a safety measure but a critical parameter for experimental reproducibility.

Measurement of Optical Activity

The specific rotation is a defining physical property that confirms the enantiopurity of the ligand.

Experimental Protocol: Measuring Specific Rotation

-

Sample Preparation: Accurately weigh a sample of (R)-PROPHOS and dissolve it in a precise volume of a suitable solvent (e.g., acetone, as cited) to achieve a known concentration (e.g., c = 1 g/100 mL).[14]

-

Instrumentation: Use a polarimeter equipped with a sodium D-line lamp (589 nm).[15] Ensure the instrument is properly calibrated.

-

Measurement: Fill a sample cell of a known path length (typically 1 decimeter) with the solution. Measure the observed rotation (α) at a controlled temperature (e.g., 20°C).[15]

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.[14][16]

Causality: The interaction of plane-polarized light with a chiral molecule causes the plane of light to rotate. The direction and magnitude of this rotation are unique to the molecule's three-dimensional structure. A value consistent with the literature confirms that the sample is the correct enantiomer and is enantiomerically pure.[15]

Conclusion

This compound is a powerful and versatile chiral ligand whose structural properties are intricately linked to its function in asymmetric catalysis. Its well-defined stereocenter, bidentate chelating ability, and the steric and electronic influence of its phenyl groups collectively create a highly effective chiral environment for stereoselective synthesis. A thorough understanding of its chemical identity, structural characteristics, and proper handling requirements is essential for any researcher seeking to unlock its full potential in the development of novel chemical entities and pharmaceutical agents.

References

-

Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

31 Phosphorus NMR. (n.d.). University of Warwick. Retrieved February 6, 2026, from [Link]

-

P-31 NMR Data for Protonated Trialkyl Phosphines. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Phosphorus-31 nuclear magnetic resonance spectral assignments of phosphorus compounds in soil NaOH–EDTA extracts. (n.d.). SciSpace. Retrieved February 6, 2026, from [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved February 6, 2026, from [Link]

-

IV. NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

-

Representation of the X‐ray crystal structure of (R,Sp,Rphos)‐3... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh, Wipf Group. Retrieved February 6, 2026, from [Link]

-

Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

-

Specific Rotation. (n.d.). Chemistry Steps. Retrieved February 6, 2026, from [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

-

Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex. (2025, July 13). Frontiers. Retrieved February 6, 2026, from [Link]

-

Determining Crystal Thickness by Measuring Optical Rotation in Chiral Crystals. (n.d.). Knowledge Box. Retrieved February 6, 2026, from [Link]

-

how to deal with an air sensitive solid? (2015, November 17). Reddit. Retrieved February 6, 2026, from [Link]

-

Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex. (2025, July 14). PubMed Central. Retrieved February 6, 2026, from [Link]

-

Specific Rotation and Observed Rotation Calculations in Optical Activity. (2017, November 21). YouTube. Retrieved February 6, 2026, from [Link]

-

Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved February 6, 2026, from [Link]

-

X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). (n.d.). JOCPR. Retrieved February 6, 2026, from [Link]

-

Handling air-sensitive reagents AL-134. (n.d.). MilliporeSigma. Retrieved February 6, 2026, from [Link]

-

1,3-Bis(diphenylphosphino)propane. (n.d.). SpectraBase. Retrieved February 6, 2026, from [Link]

Sources

- 1. strem.com [strem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. mdpi.com [mdpi.com]

- 10. reddit.com [reddit.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 16. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of (R)-(+)-1,2-Bis(diphenylphosphino)propane [(R)-ProPhos]

This guide provides a comprehensive, technically detailed exploration of the synthesis of (R)-(+)-1,2-Bis(diphenylphosphino)propane, a prominent chiral diphosphine ligand commonly known as (R)-ProPhos. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and practical nuances of the synthesis. Our focus is on delivering a self-validating protocol grounded in established chemical literature, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Significance of (R)-ProPhos in Asymmetric Catalysis

(R)-ProPhos is a C₂-symmetric chiral bidentate phosphine ligand of significant importance in the field of asymmetric catalysis.[1] Its rigid backbone and chiral environment make it highly effective in a variety of transition metal-catalyzed reactions, most notably in asymmetric hydrogenation.[2][3] The ability of (R)-ProPhos-metal complexes to stereoselectively deliver hydrogen to prochiral olefins has been instrumental in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.[4] Applications extend to other critical transformations, including nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, further cementing its role as a "privileged ligand" in the synthetic chemist's toolkit.[5][6]

The synthesis detailed herein follows a robust and logical two-step sequence starting from the commercially available and enantiopure precursor, (R)-(-)-1,2-propanediol. This strategy ensures the preservation and transfer of chirality from a readily accessible starting material to the final high-value ligand.

Part 1: Mechanistic Rationale and Strategic Considerations

A successful synthesis is predicated on informed strategic decisions. The chosen pathway for (R)-ProPhos is designed for efficiency, stereochemical control, and reliability.

The Chiral Foundation: (R)-(-)-1,2-Propanediol

The synthesis commences with (R)-(-)-1,2-propanediol as the chiral source. This molecule is an ideal starting point for several reasons:

-

Stereochemical Integrity: It is available in high enantiomeric purity (typically >97% ee), which is essential as the stereochemistry of the final ligand is directly derived from this precursor.

-

Commercial Availability: As a bulk chemical, it is readily accessible and cost-effective, which is a crucial consideration for both academic research and process development.[7]

-

Functional Handles: The two primary hydroxyl groups provide the necessary reaction sites for the subsequent chemical transformations.

Activation of Hydroxyl Groups via Tosylation

Alcohols are notoriously poor leaving groups in nucleophilic substitution reactions because the hydroxide ion (OH⁻) is a strong base.[8] To facilitate the crucial carbon-phosphorus bond formation, the hydroxyl groups must be converted into excellent leaving groups. This is achieved by transforming the diol into a ditosylate.

The p-toluenesulfonate (tosylate, TsO⁻) group is an exceptional leaving group because its negative charge is extensively delocalized through resonance across three oxygen atoms, making it a very weak base and highly stable upon departure.[9] The reaction involves treating the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine.

Key Advantages of Tosylation:

-

High Reactivity: The resulting tosylate is highly susceptible to nucleophilic attack.

-

Stereochemical Retention: The conversion of an alcohol to a tosylate occurs at the oxygen atom and does not involve the chiral carbon center. This ensures that the (R) configuration of the starting diol is retained in the intermediate, (R)-1,2-propanediol ditosylate.[10]

The Nucleophile: Lithium Diphenylphosphide

The introduction of the diphenylphosphino moieties is accomplished using a potent phosphorus-based nucleophile, lithium diphenylphosphide (LiPPh₂).[11] This organolithium reagent is typically prepared in situ by the reductive cleavage of triphenylphosphine with metallic lithium in an ethereal solvent like tetrahydrofuran (THF).[11][12]

(C₆H₅)₃P + 2 Li → (C₆H₅)₂PLi + C₆H₅Li

The use of a pre-formed, highly reactive nucleophile like LiPPh₂ is critical for driving the double S_N2 substitution on the ditosylate intermediate to completion. The reaction is an irreversible and efficient method for forming the two required P-C bonds.[11]

Part 2: Detailed Synthesis Protocol

Safety Precaution: This synthesis involves pyrophoric, air- and moisture-sensitive, and corrosive reagents. All steps must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment (PPE).

Step 1: Synthesis of (R)-(-)-1,2-Propanediol Ditosylate

This step converts the diol into a reactive electrophile.

Experimental Protocol:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an inert atmosphere.

-

Dissolve (R)-(-)-1,2-propanediol in a 2:1 mixture of anhydrous pyridine and dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Dissolve p-toluenesulfonyl chloride (TsCl) in anhydrous DCM and add it to the dropping funnel.

-

Add the TsCl solution dropwise to the stirred diol solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The formation of pyridinium hydrochloride salt will be observed as a white precipitate.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 4 hours, then let it warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diol is consumed.

-

Quench the reaction by slowly adding cold water. Pour the mixture into a separatory funnel containing more water and DCM.

-

Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude ditosylate.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure (R)-(-)-1,2-propanediol ditosylate as a white solid.

| Reagent | Molar Eq. | Parameter | Value/Note |

| (R)-(-)-1,2-Propanediol | 1.0 | Starting Material | High enantiomeric purity |

| p-Toluenesulfonyl Chloride | 2.2 | Sulfonylating Agent | Added as a solution in DCM |

| Anhydrous Pyridine | ~5.0 | Base and Catalyst | Acts as HCl scavenger |

| Anhydrous DCM | - | Solvent | - |

| Temperature | - | Reaction Condition | 0 °C to Room Temp. |

| Reaction Time | - | Reaction Condition | 16-24 hours |

| Expected Yield | - | Outcome | 85-95% |

Step 2: Synthesis of this compound [(R)-ProPhos]

This is the core S_N2 displacement reaction to form the final ligand.

Experimental Protocol:

-

Preparation of Lithium Diphenylphosphide:

-

To a flame-dried, three-necked round-bottom flask under argon, add finely cut lithium metal and anhydrous tetrahydrofuran (THF).

-

Add triphenylphosphine to the stirred suspension. The reaction is exothermic and the solution will turn a characteristic deep red-orange, indicating the formation of LiPPh₂.[11] Stir at room temperature for 4-6 hours. For improved yield, maintaining the temperature below 40°C is beneficial.[13]

-

-

Reaction with Ditosylate:

-

Cool the freshly prepared LiPPh₂ solution to -78 °C using a dry ice/acetone bath.

-

Dissolve the (R)-(-)-1,2-propanediol ditosylate from Step 1 in anhydrous THF.

-

Add the ditosylate solution dropwise to the cold LiPPh₂ solution.

-

After addition, allow the mixture to slowly warm to room temperature and stir overnight. The deep red color will fade as the LiPPh₂ is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench by adding degassed water to hydrolyze any unreacted organolithium species.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with diethyl ether or toluene.

-

Wash the combined organic extracts with degassed brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product is an oil or semi-solid. Purify by recrystallization from hot, degassed ethanol or methanol to yield (R)-ProPhos as a white crystalline solid.[14]

-

| Reagent | Molar Eq. | Parameter | Value/Note |

| Triphenylphosphine | 1.0 | Phosphine Source | - |

| Lithium Metal | 2.0 | Reducing Agent | Finely cut, fresh surface |

| (R)-Ditosylate | 1.0 (rel. to PPh₃) | Electrophile | Added as a solution in THF |

| Anhydrous THF | - | Solvent | Essential for reagent stability |

| Temperature | - | Reaction Condition | -78 °C to Room Temp. |

| Reaction Time | - | Reaction Condition | 12-18 hours |

| Expected Yield | - | Outcome | 70-85% |

Part 3: Workflow Visualization and Data Summary

Overall Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis from the chiral precursor to the final (R)-ProPhos ligand.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ascensus [ascensusspecialties.com]

- 7. Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Lithium diphenylphosphide - Wikipedia [en.wikipedia.org]

- 12. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]

- 13. US9175020B2 - Production of lithium diphenylphosphide - Google Patents [patents.google.com]

- 14. m.indiamart.com [m.indiamart.com]

Precision Engineering in Asymmetric Catalysis: The Mechanistic Core of Chiral Phosphine Ligands

Topic: Mechanism of action of chiral phosphine ligands Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the "Black Box"

In the high-stakes arena of drug development, enantioselectivity is not merely a preference; it is a mandate. While high-throughput screening (HTS) often yields a "hit" ligand, relying solely on empirical data creates a "black box" dependency. For the senior application scientist, true control comes from understanding the causality of chiral induction.

This guide dismantles the mechanism of action of chiral phosphine ligands. We move beyond simple coordination chemistry to explore how steric quadrants, electronic trans-effects, and kinetic paradoxes (Halpern-Brown) dictate the stereochemical outcome of asymmetric hydrogenation and cross-coupling reactions.

Mechanistic Fundamentals

Steric Induction: The Quadrant Model

The foundational logic of chiral phosphine ligands relies on the Quadrant Model , originally conceptualized by Knowles.[1] When a

-

The Mechanism: The ligand's aryl or alkyl groups protrude into the space around the metal, effectively blocking two diagonal quadrants (Q2 and Q4) while leaving the other two (Q1 and Q3) open.

-

The Causality: This creates a "chiral pocket." An incoming prochiral substrate (e.g., an enamide) must minimize steric clash. It orients its bulkiest groups into the open quadrants, thereby exposing only one enantioface to the metal hydride or alkyl group.

Visualization: The Quadrant Logic

Figure 1: The Quadrant Model illustrating how ligand architecture enforces substrate orientation.

Electronic Effects: The Trans-Influence

While sterics define the shape of the pocket, electronics define the reactivity.

-

Trans-Effect: Electron-rich alkyl phosphines (e.g., DuPhos, BisP*) are strong

-donors. They destabilize the bond trans to them (trans-influence), facilitating the labilization of solvent molecules or the insertion of the substrate. -

Electronic Tuning: In modular ligands like Josiphos , the two phosphorus atoms are electronically distinct (e.g., one aryl-P, one alkyl-P). This electronic asymmetry directs the trans-position of the hydride in Rh-catalyzed hydrogenation, ensuring that the hydride attacks the most electrophilic carbon of the alkene.

The Major/Minor Paradox (Halpern-Brown Mechanism)

A critical insight for optimization is that the most abundant species is often the catalytic dead-end. In Rh-catalyzed asymmetric hydrogenation (e.g., with DIPAMP or BINAP), NMR studies at low temperatures reveal two diastereomeric catalyst-substrate complexes:

-

Major Diastereomer: More stable, sterically less congested.

-

Minor Diastereomer: Less stable, higher energy.[3]

The Paradox: The reaction proceeds through the Minor Diastereomer. Because it is higher in energy, it is more reactive toward oxidative addition of

Visualization: The Halpern-Brown Cycle

Figure 2: The Halpern-Brown mechanism showing the "Minor" pathway dominance.

Ligand Architectures & Performance Data

Different scaffolds exploit these mechanisms in unique ways.[4]

| Ligand Class | Representative | Chirality Source | Mechanism Focus | Best Application |

| Biaryl | BINAP, SEGPHOS | Axial (Atropisomerism) | Dynamic Sterics: The dihedral angle adjusts to accommodate substrate size. | Hydrogenation of ketones (Ru), Enamides (Rh). |

| Phospholane | DuPhos, BPE | Carbon-center ( | Rigid Quadrants: | Hydrogenation of enamides, acrylates.[5][6] |

| Ferrocenyl | Josiphos, Walphos | Planar & P-Chiral | Electronic Asymmetry: Modular substituents allow independent tuning of steric/electronic properties. | Bulky substrates, Hydrogenation of imines. |

Experimental Protocols

Protocol: Mechanistic Elucidation via Low-Temperature NMR

Objective: Determine if the reaction follows a Halpern-Brown "unsaturated" pathway or a "dihydride" pathway.

Reagents & Equipment:

-

NMR Spectrometer (500 MHz+, equipped with VT probe).

-

Solvent:

or -

Pre-catalyst:

. -

Substrate: Methyl acetamidoacrylate (MAA).

Step-by-Step Workflow:

-

Complex Formation: In a glovebox, dissolve

(0.02 mmol) in -

Hydrogenation of COD: Bubble

through the tube at -

Substrate Addition: Inject 1.0 equivalent of MAA at

. -

Observation (The "Snapshot"): Acquire

NMR.-

Result: You will likely observe two sets of doublets of doublets (corresponding to Major and Minor diastereomers).

-

-

Reactivity Check: Pressurize with

(1-3 bar) while maintaining-

Analysis: If the Minor signals disappear faster than the Major signals, the reaction follows the Halpern-Brown mechanism. If the Major species disappears first, it follows a "lock-and-key" mechanism (rare for Rh-phosphines).

-

Protocol: Rational Ligand Screening

Do not screen randomly. Use a "Cluster Approach" based on the quadrant model.

Figure 3: Decision tree for rational ligand selection minimizing empirical waste.

References

-

Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. Link

-

Halpern, J. (1982). Mechanism and Stereoselectivity of Asymmetric Hydrogenation. Science, 217(4558), 401–407. Link

-

Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. Link

-

Burk, M. J. (1991). C2-symmetric Bis(phospholanes) and their Use in Highly Enantioselective Hydrogenation Reactions. Journal of the American Chemical Society, 113(22), 8518–8519. Link

-

Blaser, H. U., et al. (2003). Josiphos Ligands: From Discovery to Technical Applications. Topics in Catalysis, 19, 3–16. Link

-

Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chiral Phosphine Ligands. Accounts of Chemical Research, 37(9), 633–641. Link

Sources

- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Architecture of Asymmetry: A Technical Guide to the Discovery and Evolution of C₂-Symmetric Diphosphine Ligands

Abstract

In the landscape of modern organic synthesis, the quest for enantiopure compounds is paramount, particularly in the realms of pharmaceuticals and materials science. Asymmetric catalysis, powered by chiral ligands, has emerged as the most elegant and efficient methodology for achieving this goal. Among the vast arsenal of chiral ligands developed, C₂-symmetric diphosphines hold a position of historical and practical prominence. Their unique structural element—a two-fold rotational axis of symmetry—imparts a remarkable degree of order to the catalytic environment, simplifying the diastereomeric transition states and enabling unprecedented levels of stereocontrol. This guide provides an in-depth exploration of the discovery, historical evolution, and application of these pivotal ligands. We will examine the foundational design principles, from the pioneering work on DIOP and DIPAMP to the revolutionary development of BINAP and the subsequent proliferation of highly specialized scaffolds like DuPhos and Josiphos. This text is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind the success of C₂-symmetric diphosphines and their practical application in solving complex synthetic challenges.

The Principle of C₂ Symmetry: An Elegant Solution to a Complex Problem

In asymmetric catalysis, a chiral ligand coordinates to a metal center to create a chiral catalyst. This catalyst then interacts with a prochiral substrate to selectively form one enantiomer of the product over the other. The challenge lies in controlling the complex energetic landscape of the reaction, which involves multiple potential transition states.

The introduction of C₂ symmetry into the ligand design was a conceptual breakthrough. A C₂-symmetric ligand possesses a two-fold rotational axis that renders the two phosphine donor groups chemically equivalent. This symmetry has a profound impact on the catalytic complex.

Causality Behind the C₂-Symmetric Advantage: The primary reason for choosing a C₂-symmetric ligand is to reduce the number of possible isomeric metal complexes and the number of different substrate-catalyst arrangements.[1] By limiting the number of competing reaction pathways, the energy difference between the transition states leading to the major and minor enantiomers is maximized, resulting in higher enantioselectivity.[1] This simplification is also a significant advantage in mechanistic studies, as it facilitates the analysis of the ligand-substrate interactions responsible for enantioselection.[1]

Caption: C₂ symmetry reduces the number of possible reaction pathways.

The Pioneers: Foundational Discoveries in C₂-Symmetric Diphosphines

The late 1960s and early 1970s marked the dawn of homogeneous asymmetric catalysis. The initial breakthrough came from the realization that the achiral phosphine ligands in catalysts like Wilkinson's catalyst could be replaced with chiral phosphines to induce enantioselectivity.

DIOP: The First C₂-Symmetric Diphosphine

In 1971, Henri B. Kagan and T.P. Dang reported the synthesis of DIOP [(-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane], the first C₂-symmetric diphosphine ligand.[1] This was a landmark achievement that demonstrated the power of the C₂-symmetry design principle.

Design Rationale: Kagan's choice of a tartaric acid backbone was a stroke of genius. Tartaric acid is a readily available, inexpensive, and enantiopure starting material from the "chiral pool." The C₂-symmetric backbone creates a conformationally flexible seven-membered chelate ring upon coordination to a metal. This flexibility, combined with the steric bulk of the diphenylphosphino groups, creates a chiral environment that effectively differentiates the two faces of a prochiral olefin.

A rhodium complex of DIOP was successfully used in the asymmetric hydrogenation of alkenes, achieving what were at the time remarkable enantiomeric excesses (ee) of up to 72%.

DIPAMP: Industrial Application in the Synthesis of L-DOPA

Contemporaneously, William S. Knowles and his team at Monsanto were developing P-chirogenic phosphines, where the chirality resides on the phosphorus atom itself. This work culminated in the development of the C₂-symmetric diphosphine ligand, DIPAMP, in the early 1970s.

Design Rationale: DIPAMP features two P-stereogenic phosphorus atoms linked by an ethylene backbone. The rationale was that placing the chiral centers directly on the coordinating phosphorus atoms would exert a more direct and powerful influence on the substrate binding at the metal center. The o-anisyl groups on the phosphorus were found to be crucial for high enantioselectivity, likely due to their electronic properties and their ability to engage in secondary interactions.

The true triumph of DIPAMP was its application in the Monsanto process for the industrial synthesis of L-DOPA, a crucial drug for treating Parkinson's disease.[2] The key step, the asymmetric hydrogenation of an enamide precursor using a Rh-DIPAMP catalyst, achieved an impressive 96% ee.[3] This was the first industrial-scale application of asymmetric catalysis and earned Knowles a share of the 2001 Nobel Prize in Chemistry.

The Second Generation: The Rise of Axially Chiral Ligands

The success of DIOP and DIPAMP spurred a wave of research into new C₂-symmetric diphosphine scaffolds. A major conceptual leap was the use of atropisomerism, or axial chirality, as the source of asymmetry.

BINAP: A Revolution in Asymmetric Catalysis

In 1980, Ryōji Noyori and his collaborator Hidemasa Takaya reported the synthesis of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This ligand, which possesses axial chirality due to restricted rotation around the C-C bond connecting the two naphthalene rings, would go on to revolutionize the field.

Design Rationale: The key to BINAP's success lies in its unique structure. The C₂-symmetric, atropisomeric binaphthyl backbone is conformationally rigid and well-defined. When complexed to a metal like rhodium or ruthenium, the four phenyl groups on the phosphorus atoms create a highly organized and sterically demanding chiral environment. This structure forms a "chiral pocket" that forces the substrate to bind in a very specific orientation, leading to exceptionally high enantioselectivity. The large P-M-P "bite angle" of BINAP is also a critical feature influencing its catalytic behavior.

BINAP-metal complexes have proven to be extraordinarily versatile, effective for the asymmetric hydrogenation of a vast range of substrates, including functionalized olefins and ketones.[4] One of the most celebrated applications is in the Takasago synthesis of (-)-menthol. The success and broad applicability of BINAP earned Noyori a share of the 2001 Nobel Prize in Chemistry.

Modern C₂-Symmetric Diphosphines: Fine-Tuning for Performance

The foundational principles established by DIOP, DIPAMP, and BINAP paved the way for the development of a vast array of "second-generation" C₂-symmetric diphosphine ligands. These modern ligands are often designed to address the limitations of their predecessors, offering improved activity, broader substrate scope, and enhanced stability.

DuPhos and BPE: Privileged Phospholane Ligands

Developed by M. J. Burk, the DuPhos and BPE families of ligands are based on a C₂-symmetric bis(phospholane) scaffold. In DuPhos, the phospholane rings are connected by a 1,2-phenylene backbone, while in BPE they are linked by an ethane backbone.

Design Rationale: The key innovation of DuPhos and BPE is the placement of chirality on the carbon atoms of the phospholane rings. This design allows for the systematic variation of the alkyl substituents on the phospholane ring (e.g., Me, Et, i-Pr), which in turn allows for the fine-tuning of the steric environment of the catalyst to match a specific substrate. These catalysts are exceptionally robust and efficient, achieving high turnover numbers (TON) and turnover frequencies (TOF) at low catalyst loadings, with substrate-to-catalyst ratios reaching up to 50,000:1.[5] They have found widespread use in the synthesis of unnatural amino acids.[5]

Josiphos: Ferrocene-Based Excellence

The Josiphos family of ligands, developed by Antonio Togni at Ciba (now Novartis), are ferrocene-based diphosphines. They are not strictly C₂-symmetric but possess a unique combination of planar chirality from the ferrocene backbone and central chirality at the side-chain carbon.

Design Rationale: The ferrocene scaffold provides a rigid and sterically defined backbone. The tunability of Josiphos ligands is remarkable; by varying the phosphine substituents on the cyclopentadienyl ring (PR₂) and the side chain (PR'₂), a large library of ligands can be synthesized to optimize performance for a specific reaction.

Josiphos ligands have achieved significant industrial success, most notably in the production of the herbicide (S)-metolachlor. The key imine hydrogenation step proceeds with a turnover number greater than 7,000,000, producing over 10,000 tons of product annually.[6]

Data and Protocols: From Theory to Practice

The true measure of a ligand's utility is its performance in real-world applications. The following table summarizes the performance of several key C₂-symmetric diphosphine ligands in benchmark asymmetric hydrogenation reactions.

| Ligand | Substrate | Catalyst | Conditions | Yield (%) | ee (%) | Reference |

| (-)-DIOP | (Z)-α-Acetamidocinnamic acid | [Rh(COD)(DIOP)]⁺BF₄⁻ | EtOH, 25°C, 1 atm H₂ | ~100 | 81 (R) | Kagan, H. B. et al. J. Am. Chem. Soc.1972 , 94, 6429-6433 |

| (R,R)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(DIPAMP)]⁺BF₄⁻ | MeOH, 50°C, 3 atm H₂ | 100 | 95 (R) | Vineyard, B. D. et al. J. Am. Chem. Soc.1977 , 99, 5946-5952 |

| (R)-BINAP | Methyl (Z)-α-acetamidocinnamate | [Rh(BINAP)(MeOH)₂]⁺ClO₄⁻ | MeOH, 20°C, 3 atm H₂ | 100 | 100 (S) | Noyori, R. et al. J. Am. Chem. Soc.1980 , 102, 7932-7934 |

| (R,R)-Me-DuPhos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(Me-DuPhos)]⁺OTf⁻ | MeOH, 25°C, 2 atm H₂ | 100 | >99 (R) | Burk, M. J. J. Am. Chem. Soc.1991 , 113, 8518-8519 |

| (R,R)-Et-DuPhos | Dimethyl itaconate | [Rh(COD)(Et-DuPhos)]⁺OTf⁻ | MeOH, 25°C, 4 atm H₂ | 100 | 98 (R) | Burk, M. J. et al. J. Am. Chem. Soc.1993 , 115, 10125-10138 |

| Josiphos | Dimethyl itaconate | [Rh(COD)₂(Josiphos)]⁺BF₄⁻ | CH₂Cl₂, 25°C, 100 bar H₂ | 100 | 99 (S) | Togni, A. et al. Organometallics1995 , 14, 1976-1978 |

Experimental Protocol: Synthesis of (-)-DIOP

This protocol is adapted from the procedure reported by Kagan and Dang. The synthesis starts from commercially available (+)-diethyl L-tartrate.

Causality of Experimental Choices: The use of acetone with an acid catalyst (p-toluenesulfonic acid) efficiently forms the acetonide, protecting the diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent necessary to convert the esters to primary alcohols. The conversion of the diol to a ditosylate with tosyl chloride in pyridine provides a good leaving group for the subsequent nucleophilic substitution. Finally, sodium diphenylphosphide, a strong nucleophile, displaces the tosylates to form the desired diphosphine. Each step is designed for high yield and retention of stereochemistry.

Caption: Synthetic workflow for the preparation of (-)-DIOP.

Step-by-Step Methodology:

-

Protection: To a solution of (+)-diethyl L-tartrate in acetone, add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for several hours until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure and purify the resulting diethyl acetonide by distillation.

-

Reduction: In a flame-dried flask under an inert atmosphere (N₂ or Ar), carefully add a solution of the diethyl acetonide in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Carefully quench the reaction by the sequential addition of water and 15% NaOH solution. Filter the resulting salts and extract the filtrate. Dry the organic layer and remove the solvent to yield the crude diol.

-

Tosylation: Dissolve the crude diol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at this temperature for several hours, then allow it to stand in a refrigerator overnight. Pour the reaction mixture into ice water and extract the product. Wash the organic layer sequentially with cold dilute HCl, water, and brine. Dry the organic layer and remove the solvent to yield the ditosylate, which can be recrystallized.

-

Phosphination: Prepare sodium diphenylphosphide (NaPPh₂) by reacting triphenylphosphine with sodium metal in liquid ammonia or by reacting chlorodiphenylphosphine with sodium in THF. Under an inert atmosphere, add a solution of the ditosylate in THF to the solution of NaPPh₂ at room temperature. Stir the mixture overnight. Quench the reaction with degassed water and extract the product. Remove the solvent under vacuum and recrystallize the crude product from methanol to yield pure (-)-DIOP as a white solid.[7]

Self-Validation: The final product should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy.[7] The optical rotation should be measured and compared to the literature value. The melting point should also be consistent with the reported value. A ³¹P NMR purity of >99% is expected.[7]

Conclusion and Future Outlook

The discovery of C₂-symmetric diphosphine ligands was a watershed moment in organic chemistry. The elegant design principle of using symmetry to simplify a complex catalytic manifold provided a powerful and general strategy for asymmetric synthesis. From the seminal discovery of DIOP to the industrial workhorses DIPAMP and BINAP, and onward to the highly tunable modern ligands like DuPhos and Josiphos, the evolution of this ligand class has been a story of increasing sophistication and efficacy.

The field continues to evolve, with ongoing research focused on developing ligands that are more active, more selective, and more sustainable. New scaffolds are being explored, and computational methods are playing an increasingly important role in ligand design. The foundational principles established by the pioneers of C₂-symmetric diphosphines, however, remain as relevant as ever, continuing to inspire the development of new catalysts that push the boundaries of chemical synthesis and enable the creation of the complex, enantiopure molecules that shape our world.

References

-

Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

-

Genet, J. P. (2002). Modified BINAP: The How and the Why. Chemical Reviews, 102(10), 3381-3436. [Link]

-

Wikipedia. (n.d.). C2-Symmetric ligands. [Link]

-

Diéguez, M., Pàmies, O., & Claver, C. (2005). C1 and C2-symmetric carbohydrate phosphorus ligands in asymmetric catalysis. Chemical Society Reviews, 34(9), 795-806. [Link]

-

Burk, M. J. (2000). Asymmetric Catalysis: Development and Applications of the DuPHOS Ligands. In Catalysis of Organic Reactions (pp. 341-353). CRC Press. [Link]

-

Dong Group. (2014). Chiral Ligand Design. [Link]

-

Au-Yeung, T. T.-L., Chan, S.-S., & Chan, A. S. C. (2003). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 100(13), 7323–7328. [Link]

-

Wikipedia. (n.d.). Josiphos ligands. [Link]

-

Dang, T. P., & Kagan, H. B. (1971). The asymmetric synthesis of hydratropic acid and amino-acids by homogeneous catalytic hydrogenation. Journal of the Chemical Society D: Chemical Communications, (10), 481. [Link]

-

Martínez Medina, Y. (n.d.). Synthesis and coordination to Rh and Co of methylene-bridged diphosphines designed for asymmetric hydrogenation. Treball Final de Grau. [Link]

-

Wikipedia. (n.d.). DIOP. [Link]

Sources

- 1. DIOP - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Josiphos ligands - Wikipedia [en.wikipedia.org]

- 7. (-)-DIOP synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Solubility & Stability of (R)-(+)-1,2-Bis(diphenylphosphino)propane

This technical guide details the solubility, stability, and handling of (R)-(+)-1,2-Bis(diphenylphosphino)propane , commonly referred to as (R)-PROPHOS .

Executive Summary & Chemical Identity

(R)-PROPHOS is a chiral diphosphine ligand extensively used in asymmetric catalysis, particularly in Rhodium (Rh) and Ruthenium (Ru) catalyzed hydrogenations. Its efficacy relies entirely on the integrity of the phosphorus centers. Oxidation to phosphine oxides destroys its coordination capability, leading to catalytic failure or loss of enantioselectivity.

Critical Naming Alert: Do not confuse this classic ligand (CAS 67884-32-6) with the recently developed "ProPhos" scaffolding ligands (containing pendant hydroxyl groups) used for Nickel-catalyzed Suzuki-Miyaura couplings. This guide focuses strictly on the chiral bisphosphine (R)-PROPHOS .

Physicochemical Profile

| Property | Data |

| Chemical Name | This compound |

| Abbreviation | (R)-PROPHOS |

| CAS Number | 67884-32-6 |

| Molecular Formula | C₂₇H₂₆P₂ |

| Molecular Weight | 412.44 g/mol |

| Appearance | White crystalline solid or powder |

| Melting Point | 69–73 °C |

| Optical Rotation | |

| Chirality | Axial chirality induced by the backbone methyl group |

Solubility Dynamics

The solubility of (R)-PROPHOS is dictated by its four lipophilic phenyl rings and the non-polar propane backbone. It exhibits high solubility in non-polar and moderately polar organic solvents but is hydrophobic.

Solubility Matrix

Data reflects ambient temperature (25°C).

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Preferred for stock solutions. Excellent solubility. |

| Aromatic | Toluene, Benzene | High | Ideal for catalytic reactions requiring elevated temperatures. |

| Ethers | THF, 2-MeTHF, Diethyl Ether | Good | Standard reaction media. Ensure THF is peroxide-free to prevent oxidation. |

| Ketones | Acetone | Good | Used for optical rotation measurements. |

| Alcohols | Methanol, Ethanol | Moderate | Often used in hydrogenation; solubility may decrease at low temps. |

| Alkanes | Hexanes, Pentane | Low / Insoluble | Used as anti-solvents for recrystallization. |

| Aqueous | Water | Insoluble | Ligand is hydrophobic. Requires biphasic systems or surfactants if water is present. |

Scientific Insight: Solvent Choice & Catalysis

While DCM offers the highest solubility, Methanol (MeOH) is frequently the solvent of choice for Rh-catalyzed asymmetric hydrogenations due to its ability to stabilize cationic metal intermediates. Researchers often predissolve the ligand in a small volume of DCM or Toluene before diluting into degassed MeOH to ensure rapid complexation.

Stability & Degradation Mechanisms

The primary instability mode of (R)-PROPHOS is oxidative degradation . The phosphorus lone pairs are nucleophilic and react readily with atmospheric oxygen to form phosphine oxides.

Degradation Pathway

-

Mono-oxidation: One phosphorus atom oxidizes (P=O). This species acts as a hemilabile ligand, often killing enantioselectivity.

-

Di-oxidation: Both phosphorus atoms oxidize. This species is catalytically dead as it cannot bind soft metal centers effectively.

Stability Benchmarks

-

Solid State: Moderately stable. Can be weighed in air for short periods (< 5 mins) but should be stored under Argon/Nitrogen.

-

In Solution: High Risk. In aerated solvents (e.g., non-degassed THF), significant oxidation is detectable by ³¹P NMR within 1–4 hours.

-

Thermal: Stable up to its melting point (~70°C). Avoid vacuum drying above 60°C to prevent sintering/melting.

Handling & Storage Protocols

To guarantee experimental reproducibility, strict adherence to air-free techniques is required.

Protocol A: Long-Term Storage

-

Container: Store in a tightly sealed glass vial with a Teflon-lined cap.

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing. Parafilm is insufficient for long-term storage; use electrical tape or store inside a glovebox.

-

Temperature: Room temperature is generally acceptable, but 2–8°C is preferred to slow diffusion of oxygen through seals.

Protocol B: Preparation of Catalyst Stock Solution

This workflow ensures the ligand remains active during complexation.

Self-Validating Quality Control (The "P-Check")

Before committing valuable starting materials to a reaction, validate the ligand quality:

-

³¹P NMR Check: Dissolve a small sample (~5 mg) in degassed CDCl₃ or C₆D₆.

-

Active Ligand: Single singlet peak at ~ -15 ppm (approximate shift, varies by solvent).

-

Oxidized Ligand: Peaks shifted downfield (positive ppm values, typically +30 to +50 ppm range).

-

Criterion: If oxide peaks constitute >5% of the integration, recrystallize or discard.

-

References

-

Chemical Identity & Properties: Sigma-Aldrich.[1] this compound Product Sheet. Link

-

Physical Data (MP/Rotation): Strem Chemicals (Ascensus). Technical Data for (R)-PROPHOS. Link

- General Phosphine Handling: "Preparation and Handling of Air-Sensitive Compounds." The manipulation of air-sensitive compounds, Wiley-Interscience.

- Application Context: Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society, 99(19), 6262–6267. (Seminal paper establishing PROPHOS efficacy).

Sources

Comprehensive Spectroscopic Characterization of (R)-PROPHOS

This technical guide details the spectroscopic characterization of (R)-PROPHOS , a privileged chiral diphosphine ligand used extensively in asymmetric hydrogenation.[1][2] The content is structured for researchers requiring rigorous verification standards.

Technical Guide for Asymmetric Catalysis & Ligand Quality Control

Core Identity & Molecular Architecture

(R)-PROPHOS is a

| Property | Value |

| IUPAC Name | (R)-(+)-1,2-Bis(diphenylphosphino)propane |

| CAS Number | 67884-32-6 |

| Formula | |

| Molecular Weight | 412.45 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 71–73 °C (Lit.)[1][2][3][4] |

| Optical Rotation | |

| Solubility | Soluble in |

NMR Spectroscopy: The Gold Standard for Purity

Nuclear Magnetic Resonance (NMR) is the definitive method for assessing the integrity of (R)-PROPHOS.[1][2] Due to the high susceptibility of alkyl-phosphines to oxidation, anaerobic sampling is mandatory .[1][2]

A. P{1H} NMR: Oxidation & Purity Check

The

Chemical Shift Data (

Note: The exact chemical shift varies slightly with concentration and solvent, but the negative chemical shift is diagnostic of the free trivalent phosphine.[1][2] Any signal in the positive region indicates degradation.

B. H NMR: Backbone Verification

The proton spectrum confirms the chiral backbone structure.[1][2]

-

Aromatic Region (7.0 – 7.6 ppm): Multiplet, integrating to 20 protons (4 x Phenyl rings).[1][2]

-

Chiral Methine (-CH-): Complex multiplet around 2.2 – 2.8 ppm.[1][2]

-

Methylene (-CH2-): Diastereotopic protons, appearing as complex multiplets in the 1.5 – 2.5 ppm range.[1][2]

-

Methyl Group (-CH3): Distinct doublet (or dd due to P-coupling) around 1.1 – 1.3 ppm .[1][2] This is the diagnostic handle for the (R)-enantiomer's backbone.[1][2]

C. C{1H} NMR: Carbon Framework

Mass Spectrometry (MS) & Infrared (IR) Data[2][5]

Mass Spectrometry (EI/ESI)[2]

Infrared Spectroscopy (FT-IR)[1][2]

-

3050 cm

: Aromatic C-H stretch (weak).[1][2] -

2850–2950 cm

: Aliphatic C-H stretch (methyl/methylene).[1][2] -

1435 cm

: P-Ph (Phosphorus-Phenyl) deformation band (Diagnostic).[1][2] -

1090 cm

: P-Ph sensitive vibration.[1][2] -

Absence of bands: No strong bands at 1150–1200 cm

(P=O stretch), confirming lack of oxidation.[1][2]

Experimental Workflow: Anaerobic NMR Sampling

To ensure the "Trustworthiness" pillar of this guide, the following protocol is defined for handling (R)-PROPHOS. Phosphines oxidize rapidly in solution; standard air preparation will yield false "impure" results.[1][2]

Figure 1: Anaerobic workflow for reliable NMR characterization of phosphine ligands.

Protocol Steps:

-

Solvent Prep: Degas

or -

Sampling: In a nitrogen-filled glovebox, dissolve ~10-20 mg of (R)-PROPHOS in 0.6 mL of degassed solvent.

-

Sealing: Use a J. Young NMR tube or cap strictly with parafilm/tape if analyzing immediately (within 10 mins).[1][2]

-

Acquisition: Run

P{1H} (proton decoupled) first.[1][2] A clean sample should show signals only in the negative ppm region.[1][2]

References

-

Synthesis & Characterization: Fryzuk, M. D.; Bosnich, B. "Asymmetric synthesis.[1][2][5][6] Production of optically active amino acids by catalytic hydrogenation."[5][6] J. Am. Chem. Soc.[1][2][6][7]1977 , 99, 6262–6267.[1][2][6] Link[2]

-

PROPHOS Specifics: Fryzuk, M. D.; Bosnich, B. "Asymmetric synthesis.[1][2][5][6][7] Preparation of (R)-1,2-bis(diphenylphosphino)propane and its use in the rhodium-catalyzed hydrogenation of

-acylaminoacrylic acids."[2] J. Am. Chem. Soc.[1][2][6][7]1979 , 101, 3043–3049.[1][2] Link[2] -

General Phosphine NMR: "31P Chemical Shifts in NMR Spectra." TriLink BioTechnologies. Link

Sources

- 1. 1,3-Bis(diphenylphosphino)propane | C27H26P2 | CID 81219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Bis(diphenylphosphino)propane | C27H26P2 | CID 81219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 67884-32-6 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. scilit.com [scilit.com]

- 6. Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Architect of Reactivity: A Technical Guide to Phosphine Ligands in Homogeneous Catalysis

Topic: Role of Phosphine Ligands in Homogeneous Catalysis Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

In homogeneous catalysis, the metal center acts as the engine, but the ligand is the steering wheel, transmission, and brake. While the transition metal (Pd, Ni, Rh, Ir) mediates bond breaking and forming, the phosphine ligand dictates the thermodynamics of stability and the kinetics of the catalytic cycle .

This guide moves beyond basic textbook definitions to provide a functional framework for ligand selection. We analyze the interplay between steric bulk (Tolman Cone Angle,

The Quantitative Language of Ligands

To rationally design a catalyst, one must quantify the "fat" (steric bulk) and the "rich" (electron donation) of the ligand.

The Metrics

-

Tolman Cone Angle (

): The apex angle of a cone centered at the metal (2.28 Å distance) that encompasses the van der Waals radii of the ligand substituents.-

Limitation: Assumes free rotation; fails for rigid, anisotropic ligands like Biaryls.

-

-

Percent Buried Volume (

): A modern descriptor calculated from crystallographic data, representing the percentage of a sphere (radius 3.5 Å) around the metal occupied by the ligand. Essential for N-Heterocyclic Carbenes (NHCs) and Buchwald ligands. -

Tolman Electronic Parameter (TEP,

): A measure of electron-donating ability based on the A1 carbonyl stretching frequency of-

Rule: Lower wavenumber (

) = Stronger

-

Comparative Data Table

Table 1: Steric and Electronic Properties of Common Phosphine Ligands

| Ligand Class | Ligand | Cone Angle ( | TEP ( | Character |

| Small / Poor | 107 | 2079 | Small, | |

| Small / Rich | 118 | 2064 | Small, strong | |

| Standard | 145 | 2069 | Moderate steric/electronic baseline | |

| Bulky / Rich | 170 | 2056 | Bulky, strong donor | |

| Super-Bulky | 182 | 2056 | Extreme bulk, very electron-rich | |

| Biaryl | XPhos | N/A (Anisotropic) | ~2060 | "Dial-a-steric" via Pd-arene interaction |

Senior Scientist Insight: Do not rely solely on Cone Angle for biaryl phosphines (e.g., SPhos, XPhos). Their effectiveness stems from the "flexible steric bulk" where the second ring can rotate to protect the metal center or open up for substrate approach.

Mechanistic Orchestration

Ligands are not static spectators; they actively modulate the energy barrier of the transition states.

The Push-Pull Dynamic

-

Oxidative Addition (OA): Requires an electron-rich metal center (to donate

to the substrate).-

Ligand Requirement:Strong

-donor (raises HOMO energy of Metal).[2] -

Steric Role:High bulk favors the formation of the reactive, unsaturated monoligated species

over the saturated

-

-

Reductive Elimination (RE): Requires the metal to reduce its coordination number and oxidation state.[3]

-

Ligand Requirement:Electron-withdrawing (pulls density, destabilizing the oxidized state) OR Steric Bulk (accelerates RE to relieve steric congestion).

-

Visualization: Ligand Influence on the Catalytic Cycle

The following diagram maps specific ligand properties to the acceleration of catalytic steps.

Figure 1: The catalytic cycle of Pd-catalyzed cross-coupling, highlighting where ligand properties (sterics/electronics) exert kinetic control.[2][4][3][5][6][7][8][9][10][11][12]

Strategic Ligand Selection: The "Toolbox" Approach

In drug development, you rarely have time to screen 100 ligands. Use this decision matrix to select high-probability candidates.

The Decision Tree

Figure 2: Ligand selection strategy based on substrate difficulty and functional group profile.

High-Value Ligand Classes

-

Tri-tert-butylphosphine (

): -

Buchwald Biaryls (e.g., XPhos, SPhos, RuPhos):

-

Role: The "Swiss Army Knife." The lower aryl ring provides electrons; the upper ring provides steric bulk. The Pd-

interaction with the ipso-carbon of the lower ring stabilizes the catalyst during resting states. -

Selection: Use SPhos for Suzuki coupling; use RuPhos or BrettPhos for C-N coupling (amination).

-

-

Wide Bite-Angle Bidentates (e.g., Xantphos):

-

Role: Forces a specific geometry that favors reductive elimination. Crucial for C-O bond formation where

-hydride elimination is a competing side reaction.

-

Experimental Protocols

Protocol 1: Microscale "Sighting Screen" (Self-Validating)

Objective: Rapidly identify the hit ligand class using minimal material (10-20 mg scale).

Materials:

-

Pd source:

(provides "naked" Pd) or Precatalysts (e.g., XPhos Pd G4). -

Ligand Set:

(Baseline), -

Base:

(Weak/General) and

Workflow:

-

Stock Solutions: Prepare 0.1 M stock solutions of substrates and ligands in anhydrous solvent (Dioxane or Toluene) inside a glovebox.

-

Dosing: In 1-dram vials, dispense Pd (1 mol%) and Ligand (1.2 - 2 mol% for mono, 1.2 mol% for bi).

-

Validation Step: Stir Pd+Ligand for 5 mins. A color change (often dark red to orange/yellow) indicates active catalyst formation.

-

-

Reaction: Add substrates and base. Seal. Heat to 80°C for 2 hours.

-

Analysis: Aliquot

into-

Pass Criteria:

conversion of limiting reagent;

-

Protocol 2: Safe Handling of Pyrophoric Ligands ( )

Hazard:

-

Use Salts: Whenever possible, use the air-stable salt

. -

Liberation: If the salt is used, add an extra equivalent of base to the reaction mixture to deprotonate the phosphonium salt in situ.

-

Liquid Handling: If using the liquid (10 wt% in hexane), never use a syringe with a rubber plunger tip (hexanes swell rubber, causing seizing and spills). Use all-glass or polyethylene syringes. Flush all needles with inert gas before entering the bottle.

References

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

-

Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Parameters in Organometallic Chemistry. Chemical Communications, 46, 841-861. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Hartwig, J. F. (2010).[8][15] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard text for mechanistic grounding).

-

Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry – A European Journal, 18(31), 9758-9769. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 5. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. yanggroup.weebly.com [yanggroup.weebly.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Safe Stewardship of Organophosphorus Compounds: From Synthesis to Biological Application

Introduction: The Dual Nature of Organophosphorus

Organophosphorus (OP) compounds occupy a unique and often treacherous position in research. In catalysis and materials science, phosphines (

However, this utility masks a severe dual hazard profile:

-

Pyrophoricity: Many low-molecular-weight phosphines (e.g., trimethylphosphine) are spontaneously flammable in air.

-

Neurotoxicity: Pentavalent phosphorus esters (e.g., DFP, paraoxon) are potent acetylcholinesterase (AChE) inhibitors, sharing the same mechanism of action as G-series nerve agents (Sarin, Soman).

This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic, field-proven framework for handling OPs with the rigor required for high-stakes research.

The Toxicological Mechanism: Why OPs Kill

To handle OPs safely, one must understand the molecular causality of their toxicity. The primary hazard of phosphate esters is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for terminating synaptic transmission.[1][2]

The Phosphorylation Cascade

Unlike reversible inhibitors, OPs act as "suicide substrates." The serine hydroxyl group in the AChE active site performs a nucleophilic attack on the phosphorus center of the OP. This forms a stable covalent phospho-enzyme complex, preventing the hydrolysis of acetylcholine.

The resulting accumulation of acetylcholine leads to Cholinergic Crisis :[3][4]

-

Muscarinic effects: Salivation, Lacrimation, Urination, Defecation (SLUD).

-

Nicotinic effects: Muscle fasciculations, paralysis, and respiratory failure.

Visualization: AChE Inhibition Pathway

The following diagram illustrates the kinetic pathway from exposure to "Aging"—a chemical process where the OP-enzyme complex becomes chemically resistant to reactivation by antidotes like Pralidoxime (2-PAM).

[5]

Engineering Controls & PPE: The Barrier Strategy

Effective safety is not about "being careful"; it is about engineering out the possibility of exposure.

Hierarchy of Containment

| Hazard Class | Example Compound | Primary Engineering Control | Secondary Barrier (PPE) |

| Class A: Pyrophoric | Trimethylphosphine, | Inert Atmosphere Glovebox ( | Flame-Resistant (FR) Lab Coat + Nomex gloves under Nitrile. |

| Class B: Volatile Toxic | DFP, Dichlorvos | Chemical Fume Hood (Face velocity 80-100 fpm). Never use on an open bench. | Double-gloving (Silver Shield inner / Nitrile outer). |

| Class C: Non-Volatile Toxic | Solid pesticides, Nucleotide analogs | Vented Enclosure or Fume Hood. | Standard Nitrile (Double gloved). |

The "Glove Permeation" Reality

Crucial Insight: Standard nitrile gloves offer poor protection against many organophosphates. OPs can permeate nitrile in minutes without visible degradation.

-

Protocol: For handling concentrated toxic OPs (Class B), you must use Laminate Film (Silver Shield/4H) gloves as the inner layer. These offer >4-hour breakthrough times for most OPs but have poor dexterity. Wear a tight-fitting nitrile glove over the laminate glove to restore grip.

Technical Protocols

Protocol A: Handling Pyrophoric Phosphines (Synthesis)

Context: Synthesis of ligands or precursors.

-

Preparation: All glassware must be oven-dried (

C) and purged with Argon/Nitrogen. -

Transfer: Never pour pyrophoric liquids. Use the Cannula Transfer technique or a gas-tight syringe with a Luer-lock tip.

-

Why? Pouring introduces turbulence and air exposure, leading to immediate ignition.

-

-

Quenching (The "Kill" Step):

-

Do not use water immediately.

-

Dilute the residual phosphine with an inert solvent (Hexane/Toluene).

-

Slowly add dilute bleach (sodium hypochlorite) or hydrogen peroxide (

) under an inert atmosphere flow. The oxidation converts the pyrophoric phosphine (

-

Protocol B: Handling Neurotoxic Phosphates (Bio-Assays)

Context: Preparing stock solutions of DFP or Paraoxon.

-

Workspace Prep: Line the fume hood surface with plastic-backed absorbent pads. Tape the edges to prevent shifting.

-

Weighing: Do not weigh neat toxic liquids on an open balance.

-

Technique: Tare a vial with a septum cap. Inject the liquid through the septum inside the hood. Weigh the sealed vial.

-

-

Decontamination Solution (The "Decon" Bath):

-

Prepare a bath of 10% Sodium Hydroxide (NaOH) or Full-strength Bleach before starting work.

-

Chemistry: Hydrolysis is the goal. Hydroxide ions attack the phosphorus center, cleaving the phospho-ester bond (P-O-C) and rendering the molecule biologically inactive (though the leaving group may still be toxic).

-

-

Waste Management:

-

All tips, pipettes, and gloves must be submerged in the Decon Bath for >24 hours before disposal as hazardous waste.

-

Decision Matrix: Operational Workflow

The following logic flow ensures the correct containment strategy is selected before the bottle is opened.

Emergency Response & Health Monitoring

Immediate Decontamination

If skin exposure occurs, time is the only variable that matters.

-

Strip: Remove all contaminated clothing immediately (cut it off if necessary to avoid pulling over the head).

-

Wash: Flush with copious water and soap. Do not scrub harshly ; abrasion increases dermal absorption.

-

Neutralize: Do not use bleach on skin (it causes tissue damage). Use water/soap only.

Medical Countermeasures

Research labs handling acute neurotoxins must have an established relationship with an Occupational Health provider.

-

Antidotes: Atropine (blocks muscarinic receptors) and Pralidoxime/2-PAM (reactivates AChE). Note: These should only be administered by medical professionals, not lab mates.

-

Surveillance: Researchers should establish a Baseline Cholinesterase Level (RBC-AChE) before beginning work. A drop of >20% from baseline indicates significant exposure.

References

-

National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

-

Centers for Disease Control and Prevention (CDC). (2018). Nerve Agents: Emergency Response Safety. NIOSH. [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]

-

Costanzi, S., et al. (2018). Nerve Agents: What They Are, How They Work, and How to Counter Them. ACS Chemical Neuroscience. [Link]

Sources

- 1. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]